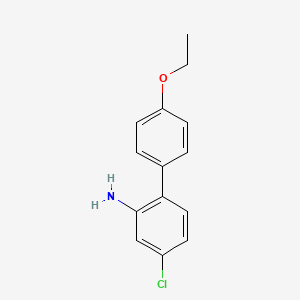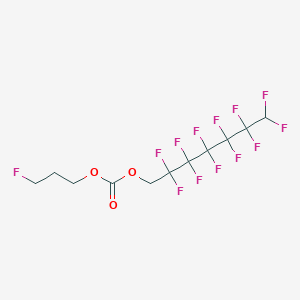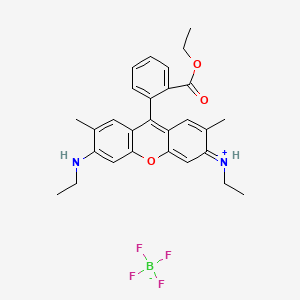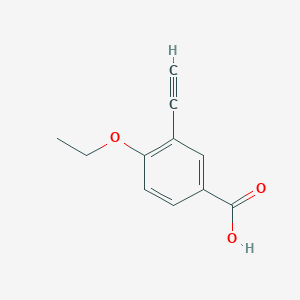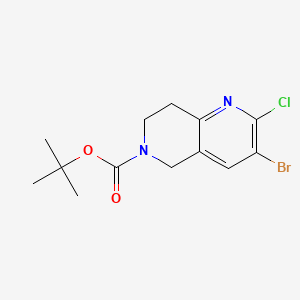
3-Fluoro-5-(4-fluoro-3-methylbenzoyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-(4-fluoro-3-methylbenzoyl)pyridine is a fluorinated aromatic compound that features a pyridine ring substituted with a fluoro group at the 3-position and a 4-fluoro-3-methylbenzoyl group at the 5-position. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly influence its reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(4-fluoro-3-methylbenzoyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available 3-fluoropyridine and 4-fluoro-3-methylbenzoyl chloride.
Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction where 3-fluoropyridine reacts with 4-fluoro-3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-(4-fluoro-3-methylbenzoyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(4-fluoro-3-methylbenzoyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s fluorinated structure can enhance the bioavailability and metabolic stability of biologically active molecules, making it useful in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-(4-fluoro-3-methylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoropyridine: A simpler analog with a single fluorine atom on the pyridine ring.
4-Fluoro-3-methylbenzoyl chloride: A precursor used in the synthesis of the target compound.
Other Fluorinated Pyridines: Compounds like 2-fluoropyridine and 4-fluoropyridine, which have different substitution patterns.
Uniqueness
3-Fluoro-5-(4-fluoro-3-methylbenzoyl)pyridine is unique due to the specific positioning of the fluoro and benzoyl groups, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated pyridines. This unique structure makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H9F2NO |
|---|---|
Molekulargewicht |
233.21 g/mol |
IUPAC-Name |
(4-fluoro-3-methylphenyl)-(5-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C13H9F2NO/c1-8-4-9(2-3-12(8)15)13(17)10-5-11(14)7-16-6-10/h2-7H,1H3 |
InChI-Schlüssel |
UPLVHMUCLZSOTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=CN=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Bromo-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B12082735.png)


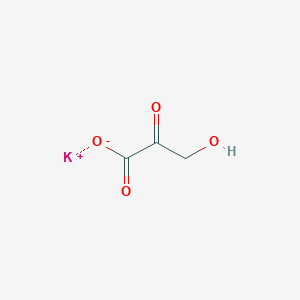
![Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate](/img/structure/B12082761.png)

![7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12082773.png)
